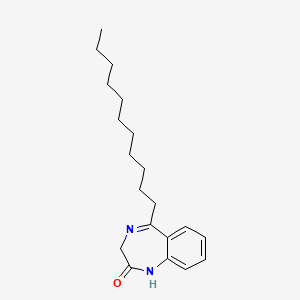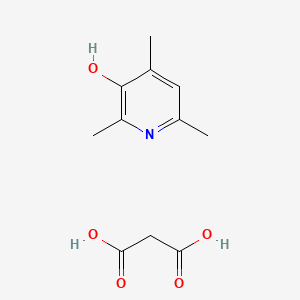
Propanedioic acid--2,4,6-trimethylpyridin-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid–2,4,6-trimethylpyridin-3-ol typically involves the reaction of propanedioic acid with 2,4,6-trimethylpyridin-3-ol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of propanedioic acid–2,4,6-trimethylpyridin-3-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Propanedioic acid–2,4,6-trimethylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Propanedioic acid–2,4,6-trimethylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanedioic acid–2,4,6-trimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Propanedioic acid (Malonic acid): A dicarboxylic acid used in organic synthesis.
2,4,6-Trimethylpyridine: A derivative of pyridine with three methyl groups attached to the pyridine ring.
Uniqueness
Propanedioic acid–2,4,6-trimethylpyridin-3-ol is unique due to its combination of properties from both propanedioic acid and 2,4,6-trimethylpyridin-3-ol
特性
CAS番号 |
886574-11-4 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
241.24 g/mol |
IUPAC名 |
propanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C3H4O4/c1-5-4-6(2)9-7(3)8(5)10;4-2(5)1-3(6)7/h4,10H,1-3H3;1H2,(H,4,5)(H,6,7) |
InChIキー |
OGNPHJRLPPIXOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1O)C)C.C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


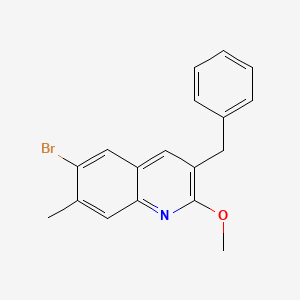
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
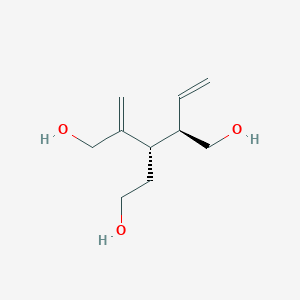

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
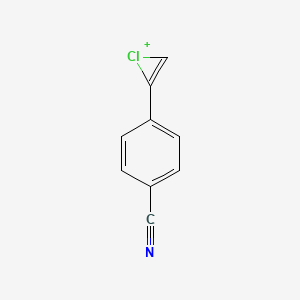
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)
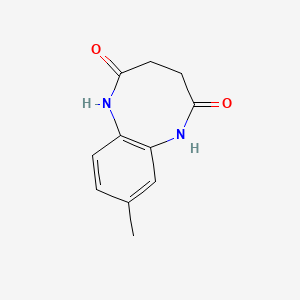
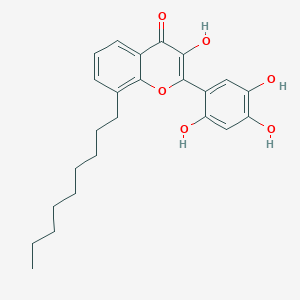
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)

